1H-Indole-1-carboxylic acid, 4-[[bis(1-methylethyl)amino]carbonyl]-2-borono-, 1-(1,1-dimethylethyl) ester
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Overview
Description
1H-Indole-1-carboxylic acid, 4-[[bis(1-methylethyl)amino]carbonyl]-2-borono-, 1-(1,1-dimethylethyl) ester is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound is notable for its unique structure, which includes a boronic acid ester and a tert-butyl ester group, making it a valuable molecule in synthetic chemistry and pharmaceutical research .
Preparation Methods
The synthesis of 1H-Indole-1-carboxylic acid, 4-[[bis(1-methylethyl)amino]carbonyl]-2-borono-, 1-(1,1-dimethylethyl) ester typically involves multiple steps:
Chemical Reactions Analysis
1H-Indole-1-carboxylic acid, 4-[[bis(1-methylethyl)amino]carbonyl]-2-borono-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions:
Scientific Research Applications
1H-Indole-1-carboxylic acid, 4-[[bis(1-methylethyl)amino]carbonyl]-2-borono-, 1-(1,1-dimethylethyl) ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole-1-carboxylic acid, 4-[[bis(1-methylethyl)amino]carbonyl]-2-borono-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways, including those related to cancer and infectious diseases.
Pathways Involved: It modulates signaling pathways by binding to active sites on enzymes, inhibiting their activity, and affecting cellular processes.
Comparison with Similar Compounds
1H-Indole-1-carboxylic acid, 4-[[bis(1-methylethyl)amino]carbonyl]-2-borono-, 1-(1,1-dimethylethyl) ester can be compared with other indole derivatives:
Biological Activity
1H-Indole-1-carboxylic acid derivatives are gaining attention due to their diverse biological activities, particularly in the context of antiviral and anticancer research. The compound in focus, 1H-Indole-1-carboxylic acid, 4-[[bis(1-methylethyl)amino]carbonyl]-2-borono-, 1-(1,1-dimethylethyl) ester , exhibits potential as an inhibitor of HIV-1 integrase and other biological pathways.
The molecular structure of the compound includes an indole core that is critical for its biological activity. The presence of the boron atom and the bis(1-methylethyl)amino group enhances its interaction with biological targets. Notably, the indole nitrogen and carboxyl group can chelate metal ions within enzyme active sites, which is a common mechanism for inhibitors targeting metalloproteins such as integrases.
Antiviral Activity
Recent studies have demonstrated that indole derivatives can inhibit the activity of HIV-1 integrase (IN). For instance:
- Compound Activity : A related compound showed an IC50 value of 32.37 μM , indicating significant inhibition of integrase activity .
- Structure-Activity Relationship (SAR) : Modifications on the indole scaffold have led to enhanced potency, with some derivatives achieving IC50 values as low as 0.13 μM against HIV-1 integrase .
Anticancer Potential
Indole derivatives have also been evaluated for their anticancer properties. Research indicates that certain indole compounds exhibit cytotoxic effects against various cancer cell lines:
- Cytotoxicity Assays : Compounds derived from indole-2-carboxylic acid were shown to possess varying degrees of anticancer activity, with some demonstrating significant inhibition of cell proliferation in vitro .
Study 1: Inhibition of HIV-1 Integrase
A study focused on synthesizing and evaluating a series of indole derivatives found that those containing a carboxylic acid moiety significantly inhibited strand transfer activity in HIV-1 integrase assays. The best-performing derivative had an IC50 value significantly lower than that of the parent compound, highlighting the importance of structural modifications in enhancing biological activity .
Study 2: Antioxidant and Antimicrobial Activities
Another investigation assessed the antioxidant properties of various indole derivatives, revealing that specific substitutions on the indole ring greatly influenced their ability to scavenge free radicals. These findings suggest potential applications in treating oxidative stress-related diseases .
Data Tables
Compound | Target Activity | IC50 Value (µM) | Notes |
---|---|---|---|
Compound 1 | HIV-1 Integrase | 32.37 | Significant inhibition |
Compound 2 | HIV-1 Integrase | 0.13 | Optimized derivative |
Compound 3 | Cancer Cell Lines | Varies | Cytotoxic effects observed |
Properties
CAS No. |
953411-04-6 |
---|---|
Molecular Formula |
C20H29BN2O5 |
Molecular Weight |
388.3 g/mol |
IUPAC Name |
[4-[di(propan-2-yl)carbamoyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |
InChI |
InChI=1S/C20H29BN2O5/c1-12(2)22(13(3)4)18(24)14-9-8-10-16-15(14)11-17(21(26)27)23(16)19(25)28-20(5,6)7/h8-13,26-27H,1-7H3 |
InChI Key |
ZPALGJNKSRRODE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=CC=C2N1C(=O)OC(C)(C)C)C(=O)N(C(C)C)C(C)C)(O)O |
Origin of Product |
United States |
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